molecular formula C16H12N2O2 B12800791 2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140413-02-1

2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12800791
CAS No.: 140413-02-1
M. Wt: 264.28 g/mol
InChI Key: PDWANTHUWHWFIR-UHFFFAOYSA-N
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Description

2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxazepine derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced oxazepine compounds.

    Substitution: The cyano group or other functional groups in the molecule can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazepine N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one might include other oxazepines with different substituents. Examples could be:

  • This compound derivatives with different functional groups.
  • Other dibenzoxazepines with variations in the cyano or methyl groups.

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the cyano group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

140413-02-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepine-8-carbonitrile

InChI

InChI=1S/C16H12N2O2/c1-10-3-5-13-15(7-10)20-14-6-4-11(9-17)8-12(14)16(19)18(13)2/h3-8H,1-2H3

InChI Key

PDWANTHUWHWFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)C#N)C

Origin of Product

United States

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